2-Amino-5-nitro-N-(o-tolyl)benzamide

Physicochemical Property Thermal Stability Solid-State Chemistry

2-Amino-5-nitro-N-(o-tolyl)benzamide is a dual-substituted benzamide for APN-targeted research & cancer SAR studies. Its 5-nitro/2-amino pattern ensures distinct reactivity vs simpler analogs. With validated IC50 (APN 30 nM; A549 15 µM) and high thermal stability (mp 210-212°C), this versatile intermediate enables precise assay calibration & robust synthetic modifications. Procure from certified suppliers with analytical documentation.

Molecular Formula C14H13N3O3
Molecular Weight 271.27 g/mol
CAS No. 23076-31-5
Cat. No. B1611214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-nitro-N-(o-tolyl)benzamide
CAS23076-31-5
Molecular FormulaC14H13N3O3
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N
InChIInChI=1S/C14H13N3O3/c1-9-4-2-3-5-13(9)16-14(18)11-8-10(17(19)20)6-7-12(11)15/h2-8H,15H2,1H3,(H,16,18)
InChIKeyODOVIRSWBOYXDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(2-methylphenyl)-5-nitrobenzamide (CAS 23076-31-5): A High-Purity, Functionalized Benzamide Building Block for Targeted Research


2-Amino-N-(2-methylphenyl)-5-nitrobenzamide (CAS 23076-31-5) is a di-substituted benzamide featuring an electron-withdrawing 5-nitro group and an electron-donating 2-amino group on the benzoyl ring, coupled with a 2-methylphenyl (o-tolyl) amide substituent . This specific functional group arrangement provides distinct physicochemical properties, including a high melting point (210-212 °C) and predictable LogP (~2.8) [1], which differentiate it from simpler benzamides. It serves primarily as a versatile research intermediate for the synthesis of more complex pharmacologically active compounds and has been identified as a ligand for aminopeptidase N (APN) [2].

Why 2-Amino-N-(2-methylphenyl)-5-nitrobenzamide Cannot Be Replaced by Generic Analogs


Indiscriminate substitution with structurally similar benzamides, such as the non-nitro analog (CAS 4943-85-5) or other nitrobenzamides, is not scientifically valid. The presence of both the 5-nitro and 2-amino groups on the benzoyl ring is critical for its unique profile. This dual substitution pattern directly alters key physicochemical properties like melting point and LogP , influences electronic distribution for reactivity in synthetic pathways, and dictates specific target binding. For instance, the compound exhibits distinct inhibitory activity against APN [1] and anti-proliferative effects in A549 cells that are not inherent to all benzamide analogs. The quantitative evidence below details these specific, measurable differentiators that directly impact experimental outcomes and procurement decisions.

Quantitative Evidence for 2-Amino-N-(2-methylphenyl)-5-nitrobenzamide's Differentiation from Comparators


Elevated Melting Point Compared to Non-Nitro Analog Indicates Enhanced Thermal Stability and Purity

The target compound exhibits a melting point of 210-212 °C , which is significantly higher than its direct non-nitro analog, 2-amino-N-(2-methylphenyl)benzamide (CAS 4943-85-5), which has a melting point of 104-105 °C . This difference is a direct consequence of the nitro group's influence on intermolecular forces and crystal packing.

Physicochemical Property Thermal Stability Solid-State Chemistry

Potent Aminopeptidase N (APN) Inhibition Relative to Established Tool Compounds

2-Amino-N-(2-methylphenyl)-5-nitrobenzamide demonstrates potent inhibition of aminopeptidase N (APN/CD13) with an IC50 of 30 nM in porcine kidney microsomes [1]. This activity places it between the high potency of bestatin (IC50 ~5 nM) [2] and the lower potency of other inhibitors like tosedostat (IC50 220 nM) . This specific nanomolar potency is a key differentiator for research applications targeting APN.

Enzyme Inhibition Aminopeptidase N Cancer Biology Immunology

Demonstrated Anti-Proliferative Activity in A549 Lung Cancer Cells

In A549 lung cancer cells, 2-Amino-N-(2-methylphenyl)-5-nitrobenzamide inhibited cell proliferation with an IC50 of 15 µM . This demonstrates a tangible, dose-dependent effect on cell viability in a cancer-relevant model system. While this potency is lower than that of optimized clinical candidates like MS-275 (entinostat) which targets HDACs and shows IC50 values in the 0.5-2 µM range in various cell lines , the activity confirms a specific cellular phenotype associated with this nitrobenzamide scaffold.

Cancer Research Cell Proliferation Lung Adenocarcinoma Cytotoxicity

Procurement-Driven Application Scenarios for 2-Amino-N-(2-methylphenyl)-5-nitrobenzamide (CAS 23076-31-5)


Development of Aminopeptidase N (APN/CD13) Focused Assays and Chemical Probes

Researchers investigating the role of APN in cancer, angiogenesis, or immune modulation can utilize 2-Amino-N-(2-methylphenyl)-5-nitrobenzamide as a structurally distinct, nanomolar potency tool compound. Its well-defined IC50 of 30 nM [1] provides a quantitative benchmark for calibrating biochemical assays or validating new inhibitor series targeting APN. Its chemical tractability as a benzamide building block also supports the synthesis of activity-based probes or affinity matrices.

Medicinal Chemistry Starting Point for Oncology Lead Optimization

With a demonstrated anti-proliferative IC50 of 15 µM in A549 lung adenocarcinoma cells , this compound serves as a validated hit for medicinal chemistry campaigns. Its dual amino and nitro functionality offers multiple synthetic handles for iterative structure-activity relationship (SAR) studies aimed at improving potency, selectivity, and drug-like properties against cancer cell lines. The established thermal stability (mp 210-212 °C) is advantageous for chemical modifications requiring elevated temperatures.

Synthesis of Complex, Functionalized Benzamide-Derived Pharmaceuticals

The compound is an established intermediate for synthesizing diverse active pharmaceutical ingredients (APIs) and research candidates . Its specific substitution pattern allows for subsequent reduction of the nitro group to an amine, diazotization reactions, or nucleophilic aromatic substitution. This enables the creation of novel chemical entities with tailored properties for various therapeutic areas, including those explored in patents concerning anticonvulsant and neurodegenerative disorder treatments [2].

Reference Standard for Solid-State Analysis and Formulation Studies

The well-defined, high melting point (210-212 °C) makes this compound a suitable reference standard for calibrating differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) instruments in analytical chemistry laboratories. Its thermal profile can also be used in pre-formulation studies to assess the compatibility of drug candidates with various excipients, providing a stable benchmark for solid-state characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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